![molecular formula C15H18N2O5S B3124114 (2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid CAS No. 315671-16-0](/img/structure/B3124114.png)
(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid
Overview
Description
The compound “(2E)-4-oxo-4-{[4-(piperidin-1-ylsulfonyl)phenyl]amino}but-2-enoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, a sulfonyl group attached to a phenyl ring, and a but-2-enoic acid group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Derivatives: Research has been conducted on synthesizing derivatives of this compound, particularly focusing on compounds with piperidin-1-ylsulfonyl groups, which are of interest due to their biological activities. For instance, Khalid et al. (2016) synthesized a series of compounds and assessed their inhibitory activities against butyrylcholinesterase (BChE) enzyme (Khalid et al., 2016).
Chemical Synthesis and Methodology
- Large-Scale Chiral Synthesis: Lau et al. (2002) described a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, showcasing methods for synthesizing related compounds (Lau et al., 2002).
- Synthesis of Hemostatic Compounds: Pulina et al. (2017) synthesized derivatives of 4-aryl-4-oxobut-2-enoic acid and evaluated their effects on blood coagulation, demonstrating the compound's potential in hemostatic applications (Pulina et al., 2017).
Applications in Materials Science
- Luminescent Molecular Crystals: Zhestkij et al. (2021) synthesized (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, which was used to create organic molecular crystals with stable photoluminescence (Zhestkij et al., 2021).
Spectroscopic Analysis
- Spectroscopic Properties Study: Devi et al. (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques and quantum chemical methods (Devi et al., 2020).
Future Directions
properties
IUPAC Name |
(E)-4-oxo-4-(4-piperidin-1-ylsulfonylanilino)but-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)23(21,22)17-10-2-1-3-11-17/h4-9H,1-3,10-11H2,(H,16,18)(H,19,20)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZZAXJHZCYLIH-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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